molecular formula C8H13ClN2S B2523004 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2490402-32-7

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2523004
CAS No.: 2490402-32-7
M. Wt: 204.72
InChI Key: OBRGMJYWYMAIQN-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound featuring the 1,3-thiazol-2-amine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The 2-aminothiazole core is a privileged structure in drug discovery, known for its wide range of biological activities . This specific derivative includes a cyclopropylethyl substituent at the 4-position of the thiazole ring, a modification that can influence the compound's physicochemical properties and interaction with biological targets. Compounds based on the 1,3-thiazol-2-amine structure have been extensively investigated for their potential as therapeutic agents. Research into analogous structures has demonstrated their utility as inhibitors of tubulin polymerization, targeting the colchicine binding site, which is a promising mechanism for the development of anticancer agents . Furthermore, thiazole derivatives are explored for other pharmacological activities, including anti-inflammatory and antimicrobial effects . The presence of the cyclopropyl group in this molecule may be intended to fine-tune metabolic stability and receptor binding affinity. This product is provided as a hydrochloride salt to enhance its solubility and stability, making it more suitable for experimental applications. It is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new chemical entities for various disease targets.

Properties

IUPAC Name

4-(2-cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c9-8-10-7(5-11-8)4-3-6-1-2-6;/h5-6H,1-4H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGMJYWYMAIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2=CSC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethyl cyclopropane with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride is C8H12N2S·HCl. The compound features a thiazole ring, which contributes to its diverse biological activities due to the presence of nitrogen and sulfur atoms. The cyclopropylethyl group enhances the compound's binding affinity to biological targets.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biologically, this compound has been investigated for its potential as a bioactive agent with antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic effects. Studies suggest potential applications in treating inflammation and cancer due to its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation.

Antimicrobial Properties

Research highlights significant antimicrobial activity against various pathogens:

Pathogen Inhibition Type Reference
BacteriaGrowth Inhibition
FungiGrowth Inhibition

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines:

Cell Line IC50 Value (μM) Effect Reference
Human Cancer Cells0.36Antiproliferative

Antiproliferative Activity

A study on thiazole derivatives indicated that compounds similar to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine displayed significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of tubulin polymerization leading to cell cycle arrest at the G2/M phase.

Fungal Inhibition

Another investigation focused on the antifungal activity of thiazole derivatives structurally related to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine. Results indicated notable inhibition against common fungal pathogens.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues with Cyclopropyl Groups
Compound Name Substituents Biological Activity Key Data Reference
SSR125543A 4-(2-Chloro-4-methoxy-5-methylphenyl), N-cyclopropyl-ethyl, N-propynyl CRF1 receptor antagonist - pKi (CRF1): 8.73
- 1000-fold selectivity over CRF2α
- Oral bioavailability (ID50 = 6.5 mg/kg p.o.)
4-Cyclopropyl-1,3-thiazol-2-amine 4-Cyclopropyl Not explicitly reported (structural analogue) - CAS: 324579-90-0
- Supplier availability highlighted
4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine 4-Trifluoromethyl-cyclopropyl Not explicitly reported - Enhanced lipophilicity and metabolic stability (common with CF3 groups)

Key Observations :

  • SSR125543A demonstrates the significance of bulky, multi-substituted aromatic groups (e.g., chloro, methoxy) for high-affinity CRF1 receptor binding. Its cyclopropyl-ethyl chain may stabilize the compound’s conformation for receptor interaction .
  • The simpler 4-cyclopropyl-1,3-thiazol-2-amine lacks pharmacological data but serves as a building block for further derivatization .
  • Trifluoromethyl cyclopropyl derivatives (e.g., 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine ) leverage fluorine’s electron-withdrawing effects to improve binding and stability .
Thiazol-2-amine Derivatives with Antimicrobial Activity
Compound Name Substituents Biological Activity Key Data Reference
4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine 4-Benzimidazole Antibacterial, Antifungal - Comparable activity to streptomycin against Gram-positive bacteria
4-Amino-2-methyl-5-phenylthiazole Hydrochloride 2-Methyl, 5-Phenyl Not explicitly reported - Molecular weight: 226.72 g/mol
- CAS: 1461714-51-1

Key Observations :

  • Substitution with heterocycles (e.g., benzimidazole) enhances antimicrobial activity, likely due to increased π-π stacking or hydrogen bonding .
  • Bulky aromatic groups (e.g., phenyl in 4-Amino-2-methyl-5-phenylthiazole) may reduce solubility but improve target affinity .

Key Observations :

  • SSR125543A ’s complex structure aligns with CNS drug requirements (e.g., blood-brain barrier penetration), while cytotoxic hybrids prioritize planar heterocycles for DNA intercalation .

Biological Activity

4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine;hydrochloride is a thiazole derivative with notable potential in biological applications. This compound has been investigated for its antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H12_{12}N2_2S·HCl. The compound features a thiazole ring which is known for its diverse biological activities due to the presence of nitrogen and sulfur atoms in the ring structure. The cyclopropylethyl group enhances the compound's binding affinity to biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can engage in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor functions, affecting signaling pathways in cells.
  • Cellular Effects : Disruption of cellular processes has been observed, indicating potential applications in cancer therapy .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, similar thiazole derivatives have shown moderate antiproliferative effects against human cancer cell lines, with some compounds exhibiting IC50_{50} values as low as 0.36 μM .

Case Studies

  • Antiproliferative Activity : A study on thiazole derivatives highlighted that compounds similar to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine displayed significant antiproliferative effects against various cancer cell lines. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Fungal Inhibition : Another investigation focused on the antifungal activity of thiazole derivatives, which included compounds structurally related to 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine. Results indicated notable inhibition against common fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AntifungalSignificant antifungal activity
AnticancerInduction of apoptosis in cancer cells
Cell Cycle ArrestG2/M phase arrest in cancer cells

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